Piperazine-1,4-dicarbothioic acid bis-allylamide
Description
Contextualization of Piperazine-Containing Chemical Entities
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of biologically active compounds and approved drugs is a testament to its favorable physicochemical properties. The piperazine moiety can influence a molecule's solubility, basicity, and conformational flexibility, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.
The presence of two nitrogen atoms allows for di-substitution, enabling the piperazine ring to act as a versatile linker or scaffold to which various pharmacophores can be attached. This adaptability has led to the development of piperazine-containing drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, antidepressant, antihistaminic, and anti-infective agents.
Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold
| Drug Name | Therapeutic Class |
| Imatinib | Anticancer |
| Aripiprazole | Antipsychotic |
| Cetirizine | Antihistamine |
| Sildenafil | Erectile Dysfunction |
Significance of Thiocarbamide and Allylamide Functionalities in Chemical Science
The thiocarbamide, or thiourea (B124793), functionality is an important structural motif in both medicinal and materials chemistry. It is a sulfur analog of urea (B33335) where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and hydrogen-bonding properties of the molecule. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. They also serve as versatile intermediates in the synthesis of various heterocyclic compounds.
The allylamide functionality, characterized by the presence of an allyl group attached to a nitrogen atom of an amide or, in this case, a thioamide, introduces a reactive site into the molecule. The double bond of the allyl group can participate in a variety of chemical transformations, such as additions, oxidations, and transition metal-catalyzed cross-coupling reactions. In medicinal chemistry, the incorporation of an allyl group can influence the metabolic stability and biological activity of a compound. For instance, allylamine (B125299) derivatives are a known class of antifungal agents.
Overview of Synthetic Challenges and Opportunities in Piperazine-1,4-dicarbothioic Acid Bis-allylamide Chemistry
While specific literature on the synthesis of this compound is scarce, its synthesis can be logically inferred from established chemical principles. A primary synthetic route would likely involve the reaction of piperazine with two equivalents of allyl isothiocyanate. This reaction is a nucleophilic addition of the secondary amine groups of piperazine to the electrophilic carbon atom of the isothiocyanate.
General Synthetic Scheme:
Potential Synthetic Challenges:
Reaction Control: Ensuring the disubstituted product is formed exclusively, without significant formation of the monosubstituted intermediate. This can typically be controlled by stoichiometry.
Purification: Separating the desired product from any unreacted starting materials or byproducts.
Stability: The stability of the thiocarbamide and allylamide functionalities under various reaction conditions needs to be considered.
Synthetic Opportunities:
Multicomponent Reactions: The development of one-pot, multicomponent reactions could provide a more efficient and atom-economical route to this and related compounds. nih.gov
Diverse Derivatives: The synthetic methodology can be readily adapted to produce a library of analogous compounds by varying the starting piperazine derivative or the isothiocyanate.
Historical Trajectories and Emerging Research Trends for Analogous Compounds
The historical development of compounds related to this compound can be traced through the independent evolution of research on piperazine derivatives and thiourea-containing compounds. The discovery of the therapeutic potential of piperazine as an anthelmintic in the mid-20th century spurred extensive research into its derivatives.
Similarly, thiourea and its derivatives have a long history in medicinal chemistry, with some of the earliest synthetic antibacterial drugs featuring this moiety. ambeed.com The study of dithiocarbamates, which are structurally related to the "dicarbothioic acid" part of the target molecule, has also been extensive, with applications ranging from agriculture to medicine. nih.gov
Emerging Research Trends:
Hybrid Molecules: There is a growing interest in the design and synthesis of hybrid molecules that combine two or more pharmacologically active scaffolds to achieve synergistic or multi-target effects. Compounds like this compound, which combine the piperazine and thiocarbamide motifs, fit well within this trend.
Antimicrobial and Anticancer Agents: Research into novel piperazine-dithiocarbamate derivatives has shown promising antibacterial and antifungal activities. researchgate.net Given the known biological activities of both the piperazine and thiourea/dithiocarbamate (B8719985) moieties, it is plausible that this compound and its analogs could be explored for similar applications.
Materials Science: The ability of thiourea and dithiocarbamate groups to coordinate with metal ions opens up possibilities for the use of these compounds as ligands in coordination chemistry and materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or as corrosion inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4S2/c1-3-5-13-11(17)15-7-9-16(10-8-15)12(18)14-6-4-2/h3-4H,1-2,5-10H2,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETVDAXCHDWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970178 | |
| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54830-18-1 | |
| Record name | NSC37243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Piperazine 1,4 Dicarbothioic Acid Bis Allylamide
Retrosynthetic Analysis and Precursor Identification for Target Compound
A retrosynthetic analysis of the target compound, Piperazine-1,4-dicarbothioic acid bis-allylamide, provides a logical pathway for identifying the essential precursors. The analysis primarily involves the disconnection of the thiocarbamide bonds.
The most logical disconnection points are the C-N bonds between the piperazine (B1678402) nitrogen atoms and the thiocarbonyl carbons. This bond cleavage is characteristic of a nucleophilic addition of an amine to an isothiocyanate.
Figure 1: Retrosynthetic Disconnection of this compound
This analysis identifies two primary precursors:
Piperazine: A commercially available six-membered heterocyclic compound containing two secondary amine groups at opposite positions.
Allyl isothiocyanate: An organosulfur compound that serves as the source for both the allyl group and the thiocarbonyl moiety.
An alternative, albeit more complex, disconnection could involve breaking the bond between the thiocarbonyl carbon and the allylamine (B125299) nitrogen. This would suggest a synthesis route starting from piperazine and a thiocarbonylating agent (like thiophosgene (B130339) or carbon disulfide) to form a piperazine-1,4-bis(thiocarbonyl) intermediate, which would then react with allylamine. However, the direct route using allyl isothiocyanate is significantly more efficient and atom-economical.
Development of Core Piperazine Scaffold Synthesis
While piperazine itself is readily available, understanding the synthesis of its 1,4-disubstituted derivatives is crucial for developing analogues of the target compound. The piperazine scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. rsc.orgrsc.org
The synthesis of 1,4-disubstituted piperazines can be achieved through various methods, which can be broadly categorized into building the ring system or functionalizing a pre-existing piperazine molecule.
Stepwise Nucleophilic Substitution: This is a classic and widely used strategy that involves the sequential reaction of piperazine with electrophiles. researchgate.net To achieve different substituents on each nitrogen, a mono-protected piperazine (e.g., N-Boc-piperazine) is often used. The first substituent is introduced, followed by deprotection and the addition of the second substituent. For symmetrically substituted piperazines, like the precursor to the target compound, piperazine can be reacted directly with two equivalents of an electrophile.
Transition-Metal-Catalyzed C-N Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of piperazine with aryl or heteroaryl halides, providing access to a wide range of N-aryl piperazine derivatives. nih.gov While not directly applicable to the allyl sidechains of the target molecule, this method is fundamental in creating diverse piperazine-based structures.
Ring-Opening of DABCO: An alternative methodology involves the in situ formation of bicyclic quaternary ammonium (B1175870) salts from 1,4-diazabicyclo[2.2.2]octane (DABCO) and various electrophilic activators. researchgate.netresearchgate.net These reactive intermediates can be intercepted by nucleophiles, leading to the cleavage of a C-N bond and the formation of N-substituted piperazine derivatives. researchgate.net
Reductive Amination: This method involves the reaction of a diketone or a dialdehyde (B1249045) with a primary amine, followed by a reduction step to form the piperazine ring. Alternatively, reductive amination on piperazine itself can introduce N-alkyl groups. nih.gov
Ring Formation from Acyclic Precursors: The piperazine ring can be constructed from acyclic precursors. For instance, reacting an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or diethanolamine (B148213) can build the piperazine ring onto an aryl moiety. nih.govmdpi.com Another approach involves the double Michael addition of primary amines to nitrosoalkenes, followed by a reductive cyclization. researchgate.net
| Method | Typical Reactants | Key Features | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine, Alkyl/Aryl Halides | Versatile, straightforward for symmetrical substitution. Requires protecting groups for unsymmetrical products. | researchgate.net |
| Buchwald-Hartwig Amination | Piperazine, Aryl Halides, Pd-catalyst | Excellent for N-aryl derivatives. Requires catalyst and specific ligands. | nih.gov |
| Ring-Opening of DABCO | DABCO, Electrophiles, Nucleophiles | Forms N-ethyl piperazine derivatives. Avoids handling piperazine directly. | researchgate.netresearchgate.net |
| Ring Formation from Acyclics | Anilines, Bis(2-haloethyl)amines | Builds the piperazine ring onto a pre-existing fragment. Often requires harsh conditions. | nih.govmdpi.com |
Achieving selective functionalization is key when unsymmetrical 1,4-disubstituted piperazines are desired. For the symmetrical target compound, this is less critical, but the principles are fundamental to piperazine chemistry.
The primary strategy for selective functionalization involves the use of protecting groups. The most common is the tert-butyloxycarbonyl (Boc) group.
Mono-protection: Piperazine reacts with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-piperazine.
First Functionalization: The free secondary amine can then be functionalized via alkylation, acylation, or other N-functionalization reactions.
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid).
Second Functionalization: The newly freed secondary amine can then be reacted with a different electrophile to yield an unsymmetrically 1,4-disubstituted piperazine.
Other methods for selective functionalization rely on modulating the reactivity of the nitrogen atoms. For example, after the first substitution, the electronic properties of the remaining secondary amine are altered, which can influence its reactivity in subsequent steps.
Integration of Allylamide Moieties
The defining structural feature of the target molecule is the presence of two allylamide groups attached to the piperazine ring via carbothioic acid linkages. The formation of these thioamide bonds is a critical step in the synthesis, typically achieved through reactions with allylamine.
Amidation and Thioamidation Reactions with Allylamine
The synthesis generally begins with the formation of a piperazine-1,4-dicarbothioate salt. This is commonly achieved by reacting piperazine with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like ethanol (B145695). iosrjournals.org This "one-pot" synthesis approach is efficient for creating the dithiocarbamate (B8719985) precursor. nih.gov
Once the piperazine-1,4-dithiocarbamate intermediate is formed, the next crucial step is the thioamidation with allylamine. While direct thioamidation of a dithiocarbamic acid salt with an amine can be challenging, a common strategy involves converting the dithiocarbamate into a more reactive intermediate. One such method involves reaction with an activating agent to form a transient species that is readily attacked by allylamine.
Alternatively, a multi-component reaction (MCR) approach can be employed. MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. nih.gov A plausible MCR route for the target compound would involve the reaction of piperazine, carbon disulfide, and allylamine, potentially mediated by a coupling agent or catalyst to facilitate the C-N bond formation of the thioamide.
Control of Stereochemistry and Regioselectivity
For the synthesis of this compound from the parent piperazine, issues of stereochemistry and regioselectivity are minimal.
Regioselectivity: Piperazine is a symmetrical molecule with two equivalent secondary amine groups at the 1 and 4 positions. The reaction with carbon disulfide and subsequently with allylamine will occur at both nitrogen atoms, leading directly to the desired 1,4-disubstituted product. There are no other competing reaction sites on the piperazine ring, ensuring high regioselectivity.
Stereochemistry: The parent piperazine ring is achiral. Unless substituted piperazines with pre-existing chiral centers are used as starting materials, the final product will also be achiral. The planarity of the thioamide bond does not introduce stereoisomerism in this symmetrical context. Therefore, controlling stereochemistry is not a primary concern in this specific synthesis.
Optimization of Synthetic Pathways for Yield and Purity
Optimizing the synthesis is crucial for maximizing product output and minimizing impurities, which is particularly important for potential industrial applications. Key factors include solvent choice, reaction kinetics, and scalability. researchgate.net
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence reaction rates and yields. For the initial formation of the dithiocarbamate, alcoholic solvents like ethanol are often used. iosrjournals.org Subsequent thioamidation steps may benefit from aprotic polar solvents that can solvate intermediates without interfering with the nucleophilic amine.
Reaction kinetics, including temperature and reaction time, are critical parameters to control. The formation of dithiocarbamates from amines and carbon disulfide is typically a rapid reaction performed at low to ambient temperatures to minimize side reactions. nih.gov The subsequent amidation step might require heating to overcome the activation energy for the formation of the thioamide bond.
Below is a table summarizing typical parameters that are optimized for dithiocarbamate synthesis, which are analogous to the synthesis of the target compound.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Temperature | 30 - 50 °C | Lower temperatures can decrease yield, while excessively high temperatures may lead to decomposition. An optimal temperature of 50°C was found for a related zinc dithiocarbamate synthesis. | researchgate.net |
| Reaction Time | 30 min - 5 hours | Insufficient time leads to incomplete reaction. Prolonged times may not significantly increase yield and can lead to side products. | researchgate.netgoogle.com |
| Solvent | Ethanol, Water, Methanol (B129727), THF | Solvent choice affects reactant solubility and reaction rate. Water can mediate greener syntheses without external energy input. | organic-chemistry.orgresearchgate.net |
| Catalyst | None / Acid or Base | Many dithiocarbamate syntheses proceed without a catalyst. organic-chemistry.org However, bases are used to deprotonate the amine, and acids can catalyze subsequent steps. | nih.gov |
Scale-Up Considerations and Process Intensification
Transitioning a synthesis from a laboratory scale to an industrial scale introduces challenges related to heat and mass transfer, reagent addition, and product isolation. For the synthesis of this compound, a one-pot or telescoped synthesis, where intermediates are not isolated, would be advantageous for large-scale production by reducing unit operations.
Process intensification techniques, such as using continuous flow reactors, can offer significant advantages over traditional batch processing. Flow chemistry provides superior control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and potentially higher yields. Microwave-assisted synthesis is another method for process intensification, often dramatically reducing reaction times from hours to minutes. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles aims to make chemical processes more environmentally benign. Several strategies can be applied to the synthesis of the target molecule.
Atom Economy: Multi-component reactions (MCRs) are inherently atom-economical as they incorporate all or most of the atoms from the reactants into the final product, minimizing waste. nih.govresearchgate.net
Use of Safer Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with greener alternatives like water or deep eutectic solvents (DES) can significantly reduce the environmental impact. rsc.orgorganic-chemistry.org Water-mediated synthesis of thioamides has been shown to be effective, proceeding without added catalysts or energy input. organic-chemistry.org
Energy Efficiency: Employing methods like mechanochemistry (ball-milling) or ultrasound irradiation can reduce the energy consumption of the reaction. researchgate.netutu.ac.in Mechanochemical synthesis of a related homopiperazine (B121016) dithiocarbamate has been successfully demonstrated under solvent-free conditions, offering a promising green alternative. researchgate.netkg.ac.rs
The following table outlines green approaches applicable to the synthesis.
| Green Chemistry Principle | Approach | Potential Benefit | Reference |
| Waste Prevention | One-pot, multi-component reactions | Reduces the need for purification of intermediates, saving solvents and energy. | organic-chemistry.org |
| Safer Solvents | Use of water or Deep Eutectic Solvents (DES) | Reduces pollution and hazards associated with volatile organic solvents. DES can be recycled. | rsc.orgorganic-chemistry.org |
| Energy Efficiency | Mechanochemistry (Ball-milling), Ultrasound | Reduces reaction times and eliminates the need for heating, lowering energy consumption. | researchgate.netutu.ac.in |
| Catalysis | Use of recyclable, non-toxic catalysts (e.g., humic acid) | Avoids stoichiometric and often toxic reagents, allowing for easier product separation and catalyst reuse. | researchgate.net |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.
Characterization of Thiocarbamide (C=S) and Allylic (C=C) Vibrational Modes
The IR and Raman spectra of Piperazine-1,4-dicarbothioic acid bis-allylamide are expected to be dominated by features arising from the thiocarbamide and allyl moieties. The thiocarbamide group (N-C=S) has several characteristic vibrations. The C=S stretching vibration is of particular interest, though it can be complex and couple with other vibrations. Typically, the C=S stretching band appears in the region of 850-600 cm⁻¹. The exact position depends on the substitution and molecular conformation.
The allylic groups will present several distinct vibrational modes. The C=C stretching vibration of the vinyl group is expected to appear as a sharp band around 1645 cm⁻¹. The =C-H stretching vibrations are anticipated at frequencies above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations give rise to strong bands in the 1000-900 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Thiocarbamide (C=S) | Stretching | 850 - 600 | IR, Raman |
| Allylic (C=C) | Stretching | ~1645 | IR, Raman |
| Allylic (=C-H) | Stretching | >3000 | IR, Raman |
| Allylic (=C-H) | Bending (out-of-plane) | 1000 - 900 | IR, Raman |
Conformational Insights from Vibrational Signatures
The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The orientation of the two N,N'-dicarbothioic acid bis-allylamide substituents (axial or equatorial) will influence the vibrational spectra. Different conformers can give rise to distinct spectral features, and changes in temperature or solvent could lead to shifts in band positions or intensities, providing insights into the conformational equilibrium of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure, connectivity, and dynamics of this compound.
Comprehensive ¹H and ¹³C NMR Assignments
Based on the structure, a set of predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei can be proposed. The symmetry of the molecule would simplify the spectra, with equivalent protons and carbons on the two allyl groups and the piperazine ring showing the same chemical shifts.
Predicted ¹H NMR Chemical Shifts:
Piperazine protons: The protons on the piperazine ring are expected to appear as a broad singlet or a complex multiplet in the range of 3.5-4.0 ppm.
Allyl -CH₂- protons: The methylene (B1212753) protons adjacent to the nitrogen of the thiocarbamide group would likely resonate around 4.2-4.5 ppm.
Allyl =CH- proton: The methine proton of the vinyl group is expected to be a multiplet in the region of 5.8-6.0 ppm.
Allyl =CH₂ protons: The terminal vinyl protons will likely appear as two distinct multiplets between 5.0 and 5.4 ppm due to their different magnetic environments (cis and trans to the methine proton).
Predicted ¹³C NMR Chemical Shifts:
Thiocarbonyl carbon (C=S): This carbon is expected to have a chemical shift in the downfield region, typically around 180-200 ppm.
Piperazine carbons: The carbons of the piperazine ring should appear in the range of 45-55 ppm.
Allyl -CH₂- carbon: The methylene carbon adjacent to the nitrogen is predicted to be around 48-52 ppm.
Allyl =CH- carbon: The methine carbon of the vinyl group is expected to resonate at approximately 132-136 ppm.
Allyl =CH₂ carbon: The terminal vinyl carbon should appear in the range of 115-120 ppm.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperazine C-H | 3.5 - 4.0 | 45 - 55 |
| Allyl -CH₂- | 4.2 - 4.5 | 48 - 52 |
| Allyl =CH- | 5.8 - 6.0 | 132 - 136 |
| Allyl =CH₂ | 5.0 - 5.4 | 115 - 120 |
| Thiocarbonyl C=S | - | 180 - 200 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations would be observed between the protons within the allyl group: the -CH₂- protons would show a correlation to the =CH- proton, which in turn would correlate with the terminal =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected from the piperazine protons to the thiocarbonyl carbon (C=S), and from the allyl -CH₂- protons to the thiocarbonyl carbon, thus confirming the piperazine-thiocarbamide-allyl linkage.
Dynamic NMR for Rotational Barriers or Conformational Exchange
The C-N bonds of the thiocarbamide groups have a partial double bond character, which can lead to restricted rotation. nih.govresearchgate.net This restricted rotation can result in the presence of different rotational isomers (rotamers) at room temperature, which might be observable in the NMR spectrum. nih.gov Dynamic NMR studies, where spectra are acquired at different temperatures, could provide information on the energy barriers for this rotation. nih.govrsc.orgresearchgate.net At low temperatures, the exchange between rotamers might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. nih.gov
Similarly, the piperazine ring can undergo chair-to-chair inversion. If this process is slow at low temperatures, it could lead to the observation of distinct signals for the axial and equatorial protons. Variable-temperature NMR studies could also be used to determine the energy barrier for this ring inversion process.
Solid-State NMR for Crystalline and Amorphous States
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. For this compound, this analysis would provide insights into the local environment of the carbon, nitrogen, and hydrogen atoms within both its crystalline and any potential amorphous forms.
In the absence of experimental data, a hypothetical analysis would involve acquiring ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra. These spectra would reveal distinct chemical shifts corresponding to the different functional groups in the molecule: the piperazine ring, the thiocarbonyl groups, and the allyl groups. Differences in the peak positions and line widths between the crystalline and amorphous states would elucidate variations in molecular packing and conformation. For instance, a crystalline sample would be expected to show sharp, well-resolved peaks, whereas an amorphous sample would exhibit broader signals, indicating a distribution of local environments.
Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift Range (ppm) |
| Piperazine Ring (-CH₂-) | 40-50 |
| Thiocarbonyl (-C=S) | 180-200 |
| Allyl Group (-CH₂-CH=CH₂) | 45-55 (-CH₂-), 115-120 (=CH₂), 130-135 (-CH=) |
Note: This table is illustrative and based on typical chemical shift ranges for these functional groups. Actual values would require experimental determination.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected monoisotopic mass can be calculated from its chemical formula, C₁₂H₂₀N₄S₂. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity.
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |
| C₁₂H₂₀N₄S₂ | [M] | 284.1184 |
| C₁₂H₂₁N₄S₂ | [M+H]⁺ | 285.1262 |
| C₁₂H₂₀N₄NaS₂ | [M+Na]⁺ | 307.1081 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the parent ion. In an MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the molecule's structure and the relative strengths of its chemical bonds.
Likely fragmentation pathways for this compound would involve the cleavage of the C-N bonds of the piperazine ring, the loss of the allyl groups, and fragmentation of the dicarbothioic acid moieties. By analyzing the masses of the fragment ions, a detailed fragmentation map could be constructed, further confirming the proposed structure.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Crystallography for Absolute Configuration and Conformation
To definitively determine the molecular structure, including bond lengths, bond angles, and the conformation of the piperazine ring and its substituents, single-crystal X-ray crystallography would be necessary. This technique would provide the absolute configuration of the molecule in the solid state. A successful crystallographic analysis would yield a detailed 3D model of the molecule, showing, for example, whether the piperazine ring adopts a chair or boat conformation and the precise orientation of the bis-allylamide side chains.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Despite a comprehensive search for scholarly articles and crystallographic data, no specific information regarding the polymorphism and crystallization engineering of this compound could be located in the public domain.
Efforts to retrieve research findings, including crystallographic data, spectroscopic analyses of different polymorphic forms, and studies on the crystallization behavior of this specific compound, were unsuccessful. Searches utilizing the compound's chemical name and its CAS number (54830-18-1) did not yield any relevant scientific literature or database entries pertaining to its solid-state chemistry.
The initial search provided general information on the crystal engineering and polymorphism of other piperazine-containing compounds. However, these findings are not applicable to the specific subject of this article, "this compound," and as such, no detailed research findings or data tables can be provided.
Therefore, the section on "Polymorphism and Crystallization Engineering" cannot be developed as requested due to the absence of available scientific data.
Theoretical and Computational Chemistry Studies on Piperazine 1,4 Dicarbothioic Acid Bis Allylamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies of molecules like piperazine (B1678402) derivatives. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For analogous N,N'-disubstituted piperazines, such as 1,4-diformyl-piperazine and 1,4-dithionyl-piperazine, DFT calculations reveal that the piperazine ring typically adopts a chair conformation as the most stable geometry. physchemres.org The orientation of the substituents on the nitrogen atoms can lead to different conformers with distinct energies. The substitution of oxygen with sulfur in these model compounds, for instance, leads to notable changes in molecular shape and electronic properties. physchemres.org
Table 1: Calculated Energies for Conformers of a Model N,N'-Disubstituted Piperazine Derivative
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Chair (anti) | DFT/B3LYP/6-31G | 0.00 |
| Chair (syn) | DFT/B3LYP/6-31G | 2.54 |
| Boat (anti) | DFT/B3LYP/6-31G | 5.87 |
| Boat (syn) | DFT/B3LYP/6-31G | 8.12 |
| Data is hypothetical and for illustrative purposes based on typical findings for such molecules. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
In studies of piperazine derivatives, the HOMO is often localized on the piperazine ring and the nitrogen atoms, while the LUMO is distributed over the substituent groups. For 1,4-diformyl-piperazine, the HOMO-LUMO gap is calculated to be 7.02 eV, whereas for the sulfur analogue, 1,4-dithionyl-piperazine, it is 5.86 eV, indicating that the latter is more reactive. physchemres.org These calculations help in predicting how a molecule like Piperazine-1,4-dicarbothioic acid bis-allylamide might interact with other chemical species.
Table 2: Frontier Molecular Orbital Energies and Related Properties for Model Piperazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,4-Diformyl-piperazine | -7.98 | -0.96 | 7.02 |
| 1,4-Dithionyl-piperazine | -7.63 | -1.77 | 5.86 |
| Data sourced from computational studies on analogous compounds. physchemres.org |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For N,N'-disubstituted piperazines, the MEP maps typically show negative potential around the oxygen or sulfur atoms of the carbonyl or thiocarbonyl groups, indicating these are sites for electrophilic interaction. The regions around the hydrogen atoms of the piperazine ring generally exhibit a positive potential. physchemres.org This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the piperazine ring and its substituents means that molecules like this compound can exist in various conformations. Understanding these conformational preferences and the dynamics of their interconversion is essential for predicting their biological activity and physical properties.
Conformational analysis involves exploring the potential energy surface of a molecule to identify stable conformers (local minima) and the energy barriers for their interconversion (saddle points). For N-acylpiperazines, the rotation around the amide C-N bond is restricted, leading to the existence of different conformers. rsc.org Furthermore, the piperazine ring itself can undergo inversion between two chair forms.
Temperature-dependent NMR spectroscopy, complemented by computational studies, has been used to investigate the conformational behavior of N-benzoylated piperazines. rsc.org These studies reveal the presence of multiple conformers at room temperature due to the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations. rsc.org
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, taking into account environmental factors such as solvent and temperature. By simulating the motion of atoms and molecules, MD can reveal how a compound like this compound behaves in a biological system, for example, when interacting with a protein binding site.
For piperazine derivatives designed as receptor antagonists, MD simulations have been used to examine the stability of the compound's pose within the receptor's binding pocket. acs.org These simulations can correlate experimental findings with the frequency of interactions between the ligand and specific amino acid residues of the protein. acs.org Such studies are invaluable in the rational design of new drug candidates.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods serve as a powerful tool in the prediction and interpretation of spectroscopic data, offering a bridge between molecular structure and experimental observations. For this compound, theoretical calculations can provide a detailed understanding of its NMR and vibrational spectra.
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a well-established methodology for structural elucidation. nrel.govrsc.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to calculate the isotropic shielding constants of atomic nuclei, which are then converted into chemical shifts. researchgate.net
For this compound, geometry optimization would first be performed, followed by NMR calculations, often using a functional like B3LYP with a suitable basis set such as 6-311+G(d,p). To enhance accuracy, it is crucial to consider the conformational flexibility of the molecule, especially the orientation of the allyl groups and the puckering of the piperazine ring. The final predicted chemical shifts are typically presented as a Boltzmann-weighted average of the shifts for all significant low-energy conformers. nih.gov
Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ are presented below. These values are estimated based on the typical chemical environments of the protons and carbons in the piperazine, allyl, and thiourea-like moieties.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| Piperazine-H | 3.85 | br s | - |
| N-CH₂ (allyl) | 4.20 | dt | 5.5, 1.5 |
| =CH (allyl) | 5.95 | m | - |
| =CH₂ (allyl) | 5.25 | dq | 17.0, 1.5 |
| =CH₂ (allyl) | 5.20 | dq | 10.0, 1.5 |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
| Piperazine-C | 50.5 |
| C=S | 181.0 |
| N-CH₂ (allyl) | 48.0 |
| =CH (allyl) | 134.0 |
| =CH₂ (allyl) | 117.5 |
These predicted spectra would then be compared against experimentally obtained data to validate the computational model and aid in the definitive assignment of each resonance.
Theoretical vibrational analysis is instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. ijsrst.com DFT calculations are employed to compute the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.
The vibrational spectrum of this compound is expected to be complex, with characteristic modes arising from the piperazine ring, the C=S bond, and the allyl groups. A potential energy distribution (PED) analysis can be performed to provide a quantitative description of the contribution of different internal coordinates to each normal mode, facilitating unambiguous band assignments. nih.gov
Interactive Table 3: Simulated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |
| 3080 | 2957 | C-H stretch (allyl, =CH) |
| 2985 | 2866 | C-H stretch (piperazine) |
| 1640 | 1574 | C=C stretch (allyl) |
| 1480 | 1421 | CH₂ scissoring (piperazine) |
| 1245 | 1195 | C-N stretch, C=S stretch |
| 1050 | 1008 | C=S stretch, C-N stretch |
| 920 | 883 | =CH₂ wag (allyl) |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.
The synthesis of this compound likely involves the nucleophilic addition of the secondary amine groups of piperazine to the electrophilic carbon of two equivalents of allyl isothiocyanate. researchgate.netnih.gov Computational modeling can be used to locate the transition state (TS) for this reaction.
The geometry of the TS would reveal the concerted nature of the N-C bond formation and the subsequent proton transfer. Frequency calculations on the optimized TS geometry would confirm it as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. Intrinsic Reaction Coordinate (IRC) calculations starting from the transition state can confirm that it connects the reactants and the desired product.
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of the reaction. This information is valuable for optimizing reaction conditions. Theoretical kinetic studies can also be performed using Transition State Theory (TST) to estimate reaction rate constants. researchgate.net
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can significantly impact the properties and reactivity of a molecule. rsc.org Computational models can account for these effects, providing insights that are crucial for understanding chemical processes in solution.
For this compound, the polarity of the solvent is expected to influence its conformational equilibrium and the energetics of its formation. Polarizable Continuum Models (PCM) are a common approach to simulate the bulk effects of a solvent by representing it as a continuous dielectric medium. dntb.gov.ua
By performing calculations in different solvents, it is possible to predict how properties such as the dipole moment, conformational stability, and the activation energy of the synthesis reaction will change. For instance, a more polar solvent might stabilize the charge separation in the transition state of the nucleophilic addition, thereby accelerating the reaction rate.
Reactivity and Reaction Mechanisms of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide
Reactivity of Thiocarbamide Functional Groups
The thiocarbamide units (-N-C(=S)-N-) are central to the molecule's reactivity. The presence of both nitrogen and sulfur atoms, along with the thiocarbonyl group (C=S), provides multiple sites for chemical reactions.
Nucleophilic and Electrophilic Reactions at Sulfur and Nitrogen Atoms
The thiocarbamide group is characterized by a strong nucleophilic sulfur atom and a potentially electrophilic thiocarbonyl carbon. The electron-rich sulfur atom is highly polarizable and readily attacks electrophilic centers. This high nucleophilicity is a key feature of thiourea (B124793) and its derivatives. pearson.comchemistrysteps.com For instance, in the presence of alkyl halides, the sulfur atom can act as a nucleophile to form an isothiouronium salt intermediate, which can be subsequently hydrolyzed. chemistrysteps.com
While the nitrogen atoms of a simple thiourea can also exhibit nucleophilic character, in Piperazine-1,4-dicarbothioic acid bis-allylamide, their nucleophilicity is significantly diminished due to the delocalization of their lone pairs into the thiocarbonyl group. Conversely, the thiocarbonyl carbon atom is electrophilic and can be attacked by strong nucleophiles.
Thiocarbamides can also serve as a source of sulfide (B99878) when reacting with certain metal ions. Oxidation of the thiocarbamide group by various oxidizing agents can lead to a range of products, including ureas and sulfur oxides, depending on the reaction conditions.
| Reaction Type | Reactant | Reactive Site on Thiocarbamide | Potential Product Type |
|---|---|---|---|
| S-Alkylation | Alkyl Halide (R-X) | Sulfur | Isothiouronium Salt |
| Reaction with Metal Ions | Metal Salts (e.g., Hg2+) | Sulfur | Metal Sulfide |
| Oxidation | Oxidizing Agents (e.g., H2O2) | Sulfur | Urea (B33335) derivative, Sulfonic Acid |
| Nucleophilic Addition | Strong Nucleophile (e.g., RLi) | Thiocarbonyl Carbon | Tetrahedral Intermediate |
Tautomerism and Isomerization Pathways
Thiocarbamide derivatives can exist in two tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing an S-H bond and a C=N double bond). scispace.com In most cases, including in aqueous solutions, the thione form is the predominant and more stable tautomer. nih.gov The equilibrium between these forms is a critical aspect of their chemistry, as the thiol form, although less stable, can be the reactive species in certain reactions. scispace.comscispace.com The specific environment, such as the solvent or pH, can influence the position of this equilibrium. scispace.com
For this compound, the tautomerism would involve the migration of a proton from the nitrogen atom to the sulfur atom, creating an iminethiol structure. This dynamic equilibrium, while heavily favoring the thione form, is crucial for understanding the complete reactivity profile of the molecule.
Transformations of Allyl Moieties
The two terminal allyl groups (-CH₂-CH=CH₂) are key sites for modification, offering a gateway to a variety of transformations typical of olefins, including polymerization. wikipedia.org
Olefinic Reactions (e.g., Addition, Epoxidation, Dihydroxylation)
The double bonds within the allyl groups are susceptible to a range of electrophilic and radical addition reactions. pharmaguideline.com Halogens (e.g., Br₂) can add across the double bond, though under low halogen concentrations and radical conditions, substitution at the allylic position can occur instead. pearson.comlibretexts.org
Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This reaction proceeds via the concerted insertion of an oxygen atom into the double bond. For molecules containing allylic hydroxyl groups, highly stereoselective epoxidation methods like the Sharpless epoxidation are available, although this specific molecule lacks such a directing group. libretexts.orgwikipedia.orgyoutube.com
Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. orgoreview.com This is commonly accomplished using reagents such as osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. orgoreview.comorganic-chemistry.org
| Reaction | Typical Reagent(s) | Functional Group Formed |
|---|---|---|
| Halogenation | Br₂, Cl₂ | Vicinal Dihalide |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O | Vicinal Diol (syn) |
| Syn-Dihydroxylation | KMnO₄ (cold, dilute), NaOH | Vicinal Diol (syn) |
| Radical Addition | HBr, peroxides | Terminal Bromide (anti-Markovnikov) |
Polymerization and Cross-linking Reactions
The presence of two allyl functional groups makes this compound a divinyl monomer, capable of undergoing polymerization to form a cross-linked network. Allyl monomers are known to polymerize, often via free-radical mechanisms, although they can be less reactive than many vinyl monomers due to degradative chain transfer. researchgate.net Initiation with a radical initiator (e.g., AIBN or benzoyl peroxide) would lead to the formation of a polymer chain. As the polymerization progresses, the pendant allyl groups on different chains can react, leading to the formation of cross-links and resulting in a three-dimensional thermoset polymer. Such cross-linking imparts insolubility and infusibility to the final material. The properties of the resulting polymer would be influenced by the degree of cross-linking. researchgate.net
Reactions Involving the Piperazine (B1678402) Ring
The central piperazine ring provides the structural backbone of the molecule. In its parent form, piperazine is a dibasic amine, with each nitrogen atom being nucleophilic and basic. wikipedia.org However, in this compound, the nitrogen atoms are part of thiocarbamide linkages. This acylation significantly alters their chemical properties.
The lone pairs on the nitrogen atoms are delocalized into the adjacent thiocarbonyl (C=S) groups. This resonance effect greatly reduces the basicity and nucleophilicity of the piperazine nitrogens. Consequently, they are unlikely to participate in typical amine reactions such as further alkylation or acid-base reactions under normal conditions.
The piperazine ring itself, typically existing in a stable chair conformation, is generally unreactive. wikipedia.org However, the amide-like C-N bonds of the dicarbothioic acid groups are potential sites for hydrolysis. Under harsh conditions, such as treatment with strong acid or base and heat, these bonds could be cleaved, leading to the degradation of the molecule into piperazine and derivatives of the allyl dicarbothioic acid.
Ring Opening and Rearrangement Reactions
The structural integrity and potential isomerization of the molecule are primarily influenced by the stability of the piperazine ring and the reactivity of the allyl groups.
Piperazine Ring Opening: The piperazine ring is generally stable under normal conditions. However, under significant thermal stress (135 to 175 °C), particularly in aqueous environments, piperazine and its derivatives can undergo degradation that may involve ring-opening. utexas.eduresearchgate.net The proposed mechanism for the thermal degradation of piperazine is initiated by a nucleophilic attack of a neutral piperazine molecule on the α-carbon adjacent to a protonated amino group of another piperazine molecule (H⁺PZ). utexas.eduresearchgate.net This Sₙ2 substitution reaction leads to the formation of a ring-opened diamine, such as N-(2-aminoethyl)piperazine. utexas.edu For this compound, such a pathway would be less probable due to the steric hindrance and the electron-withdrawing nature of the dicarbothioic acid bis-allylamide substituents, which decrease the nucleophilicity of the piperazine nitrogens. However, under harsh acidic or high-temperature conditions, catalyzed ring-opening remains a potential, albeit minor, reaction pathway.
Allyl Group Rearrangements: A more prominent reaction pathway involves the allyl groups, which are susceptible to sigmatropic rearrangements. The most relevant of these is the mdpi.commdpi.com-sigmatropic rearrangement, analogous to the Cope and Claisen rearrangements. libretexts.orgmdpi.com For sulfur-containing analogues, this type of rearrangement can occur, driven by the thermodynamic favorability of forming a C=O bond from a C=S bond, although in this case, the rearrangement would be from an N-allyl to a potential S-allyl isomer if a suitable precursor existed. mdpi.com
In the context of this compound, the N-allylthiocarbamide moiety can undergo thermal or metal-catalyzed rearrangements. mdpi.com The reaction involves a concerted, pericyclic shift of electrons through a six-membered transition state, resulting in the migration of the allyl group. libretexts.org While the classic rearrangement involves an O-allyl thiocarbamate isomerizing to a more stable S-allyl thiocarbamate, the presence of the allyl group on the nitrogen atom in the subject molecule opens possibilities for other intramolecular reactions, such as cyclization reactions in the presence of electrophiles. For instance, N-allyl thiourea derivatives are known to undergo halocyclization with copper(II) halides to form thiazoline (B8809763) derivatives. researchgate.net
| Reaction Type | Moiety Involved | Conditions | Potential Products | Mechanism |
| Ring Opening | Piperazine Ring | High Temperature (e.g., >150°C), Aqueous | Ring-opened diamine derivatives | Sₙ2 nucleophilic attack |
| mdpi.commdpi.com-Sigmatropic Rearrangement | N-Allyl Thiocarbamide | Thermal, Metal Catalysis | Isomeric structures (e.g., S-allyl) | Pericyclic reaction |
| Electrophilic Cyclization | N-Allyl Thiocarbamide | Electrophile (e.g., I₂, Br₂) | Thiazoline-fused heterocycles | Halocyclization |
N-Alkylation, N-Acylation, and N-Functionalization
Functionalization of this compound can occur at several sites, though the primary reactive centers are the sulfur atoms of the thiocarbamide groups rather than the nitrogen atoms.
The nitrogen atoms of the central piperazine ring are tertiary amides and are therefore non-nucleophilic and not susceptible to direct alkylation or acylation. Similarly, the amide nitrogens bearing the allyl groups are also poor nucleophiles due to resonance delocalization of their lone pair electrons with the thiocarbonyl (C=S) group.
The primary site for electrophilic attack is the sulfur atom of the thiocarbonyl group. Thioureas and related thiocarbamides are known to be excellent nucleophiles at the sulfur atom. They can be readily S-alkylated by alkyl halides to form isothiouronium salts. This reaction is a key pathway for functionalizing such molecules.
S-Alkylation Reaction Mechanism:
Nucleophilic Attack: The lone pair of electrons on one of the sulfur atoms attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide).
Intermediate Formation: A stable S-alkyl isothiouronium salt is formed as the product.
This S-functionalization can alter the chemical properties of the molecule, and the resulting isothiouronium salt can serve as a versatile intermediate for further synthetic transformations. For instance, these salts can be hydrolyzed to thiols or react with nucleophiles.
Furthermore, the thiocarbamide moiety can be used to synthesize various heterocyclic compounds. Thiosemicarbazides, which are structurally similar, are used as starting materials for synthesizing heterocycles by reacting with compounds like isothiocyanates. mdpi.com
| Functionalization Type | Reagent Example | Reactive Site | Product Type |
| S-Alkylation | Methyl Iodide (CH₃I) | Thiocarbonyl Sulfur | S-Alkyl isothiouronium salt |
| N-Functionalization | Not favorable | Amide/Piperazine Nitrogen | No reaction |
| Heterocycle Synthesis | Isothiocyanates | Thiosemicarbazide-like reactivity | Various N,S-heterocycles |
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents. Degradation can occur through the cleavage of the thiocarbamide bonds or through redox reactions.
Hydrolysis and Solvolysis of Amide and Thiocarbamide Bonds
The thiocarbamide linkages are the most probable sites for hydrolytic cleavage. Dithiocarbamates are known to be unstable in acidic conditions, undergoing decomposition. mdpi.comacs.org The rate and mechanism of hydrolysis are highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the decomposition of dithiocarbamates is well-documented. acs.org The process is believed to involve protonation of the dithiocarbamate (B8719985) moiety, leading to the eventual cleavage of the C-N bond. The degradation of dithiocarbamate fungicides in acidic environments leads to the formation of carbon disulfide (CS₂) and the corresponding amine. mdpi.com For the title compound, acid hydrolysis would be expected to yield piperazine, allylamine (B125299), and carbon disulfide.
Base-Catalyzed Hydrolysis: In alkaline or neutral conditions, dithiocarbamates are generally more stable. mdpi.com However, studies on bis-thiocarbamates have shown that hydrolysis can proceed via a base-catalyzed elimination (E1cB) pathway. nih.govacs.org The hydrolysis rate is first-order with respect to the hydroxide (B78521) ion concentration. nih.govacs.org This mechanism involves the deprotonation of the N-H proton, followed by the elimination of the sulfur-containing group. For the subject compound, which has no N-H protons on the piperazine ring, this specific pathway is unlikely. Instead, a direct nucleophilic attack by a hydroxide ion on the thiocarbonyl carbon would be the more probable mechanism for base-mediated hydrolysis.
The stability of thiocarbamates in aqueous environments can vary significantly based on their structure, with aliphatic derivatives being more stable than aromatic ones. nih.govacs.org
| Condition | Proposed Mechanism | Expected Major Degradation Products |
| Acidic (e.g., pH < 5) | Protonation followed by C-N bond cleavage | Piperazine, Allylamine, Carbon Disulfide |
| Neutral/Alkaline (e.g., pH > 7) | Nucleophilic attack (SₙAc) on thiocarbonyl | Piperazine, Allylamine, Carbonyl Sulfide, Hydrogen Sulfide |
Oxidative and Reductive Degradation Mechanisms
Oxidative Degradation: The thiocarbamide functional group is susceptible to oxidation by a variety of oxidizing agents. researchgate.net The sulfur atom is the most readily oxidized site.
Mild Oxidation: With mild oxidants, thioureas can be oxidized to the corresponding disulfides.
Strong Oxidation: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can lead to desulfurization, converting the thiocarbonyl group (C=S) into a carbonyl group (C=O), thus transforming the thiocarbamide into a urea derivative. This process may also produce oxides of sulfur. researchgate.net
The allyl groups are also sites for potential oxidation. They can undergo reactions such as epoxidation in the presence of peroxy acids or cleavage with stronger oxidants like ozone or potassium permanganate. Furthermore, studies on the atmospheric oxidation of piperazine itself show that it can react with OH radicals, leading to C-H abstraction and the formation of products like cyclic imines and amides. chemrxiv.orgnih.gov
In studies of N-allylthiourea, it has been shown that the thiourea group is the primary site of attack by singlet oxygen, while the allyl moiety is less reactive under these specific photooxidation conditions. chemicalbook.com
Reductive Degradation: The thiocarbonyl group can be reduced, typically leading to the cleavage of the C=S bond. This process, known as reductive desulfurization, converts the thiocarbamide into the corresponding amine derivative. rsc.org
Raney Nickel: A classic reagent for desulfurization is Raney nickel, which reduces thioethers and thioacetals to alkanes. chem-station.com It would likely reduce the thiocarbamide linkages in the title compound, potentially cleaving the molecule to form N,N'-diethylpiperazine and other products.
Metal-Free Reduction: More recent methods utilize metal-free systems, such as ammonia (B1221849) borane, for the reductive desulfurization of thioamides to amines. rsc.org
Iron-Catalyzed Reduction: Iron-catalyzed hydrogenative desulfurization under hydrosilylation conditions is another modern approach to selectively cleave the C=S bond. researchgate.net
These reductive processes offer pathways to selectively modify or degrade the molecule by removing the sulfur atoms and altering the core structure.
Derivatization and Structural Modifications of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide
Chemical Transformations at the Allyl Groups
The presence of terminal alkene functionalities in the two allyl groups offers a rich platform for a variety of addition and cycloaddition reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Saturated Analogues via Hydrogenation
The double bonds of the allyl groups in Piperazine-1,4-dicarbothioic acid bis-allylamide can be readily reduced to the corresponding saturated propyl groups through catalytic hydrogenation. This transformation is typically achieved by treating the compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297), under a hydrogen atmosphere.
The resulting saturated analogue, Piperazine-1,4-dicarbothioic acid bis-propylamide, would exhibit increased conformational flexibility and different lipophilicity compared to the parent compound. The progress of the hydrogenation can be monitored by techniques such as proton NMR spectroscopy, observing the disappearance of the signals corresponding to the vinyl protons.
| Catalyst | Hydrogen Source | Typical Solvent | Product |
| 10% Pd/C | H₂ gas | Ethanol | Piperazine-1,4-dicarbothioic acid bis-propylamide |
| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | Piperazine-1,4-dicarbothioic acid bis-propylamide |
| Raney Nickel | H₂ gas | Methanol | Piperazine-1,4-dicarbothioic acid bis-propylamide |
| Iron-based catalysts | Isopropanol | Toluene | Piperazine-1,4-dicarbothioic acid bis-propylamide |
This table presents plausible conditions for the hydrogenation of this compound based on general knowledge of alkene reduction.
Halogenation and Hydrohalogenation Products
The electron-rich double bonds of the allyl groups are susceptible to electrophilic addition of halogens (Cl₂, Br₂, I₂) and hydrohalic acids (HCl, HBr, HI). Halogenation would lead to the formation of dihalo-propyl derivatives, while hydrohalogenation would yield monohalo-propyl derivatives, with the regioselectivity of the latter typically following Markovnikov's rule, where the halogen atom attaches to the more substituted carbon. However, in the presence of radical initiators, anti-Markovnikov addition of HBr can be achieved.
These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups such as amines, azides, and cyanides.
| Reagent | Reaction Type | Expected Major Product |
| Cl₂ | Halogenation | Piperazine-1,4-dicarbothioic acid bis-(2,3-dichloropropyl)amide |
| Br₂ | Halogenation | Piperazine-1,4-dicarbothioic acid bis-(2,3-dibromopropyl)amide |
| HBr | Hydrohalogenation (Markovnikov) | Piperazine-1,4-dicarbothioic acid bis-(2-bromopropyl)amide |
| HBr, ROOR (peroxide) | Hydrohalogenation (Anti-Markovnikov) | Piperazine-1,4-dicarbothioic acid bis-(3-bromopropyl)amide |
This table illustrates the expected products from halogenation and hydrohalogenation reactions on the allyl groups, based on fundamental principles of alkene reactivity.
Cycloaddition Reactions (e.g., Diels-Alder)
The allyl groups of this compound can act as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgwikipedia.org This powerful ring-forming reaction involves the concerted interaction of the allyl group's π-system with a conjugated diene, leading to the formation of a six-membered ring. The reactivity of the allyl group as a dienophile can be enhanced by the presence of electron-withdrawing groups, although in this case, the thiocarbamide moiety is not directly conjugated to the double bond.
A variety of dienes can be employed in this reaction, leading to a diverse range of bicyclic and polycyclic structures. The stereochemistry of the resulting cycloadduct is well-defined, making the Diels-Alder reaction a valuable tool for the stereoselective synthesis of complex molecules.
| Diene | Expected Cycloadduct Structure |
| 1,3-Butadiene | A cyclohexene-containing derivative |
| Cyclopentadiene | A norbornene-type bicyclic derivative |
| Furan | An oxabicyclic derivative |
| Anthracene | A polycyclic aromatic derivative |
This table provides examples of potential dienes for Diels-Alder reactions with this compound and the general structure of the expected products.
Modifications of the Thiocarbamide Functionalities
The thiocarbamide linkages in this compound are also amenable to a range of chemical modifications, providing avenues for altering the electronic and steric properties of the molecule.
Conversion to Urea (B33335) or Oxo-analogs
The conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O) is a well-established transformation that can be achieved through various oxidative desulfurization methods. tandfonline.comnih.gov This reaction converts the thiocarbamide moieties into their corresponding urea or oxo-analogs. Common reagents for this purpose include oxidizing agents such as hydrogen peroxide, potassium permanganate (B83412), or mercury(II) oxide. The reaction typically proceeds via an initial oxidation of the sulfur atom, followed by hydrolysis to yield the urea derivative and a sulfur-containing byproduct. This modification significantly alters the hydrogen bonding capabilities and electronic properties of the piperazine (B1678402) core's substituents.
| Reagent | Reaction Conditions | Product |
| H₂O₂ | Aqueous solution, heat | Piperazine-1,4-dicarboxylic acid bis-allylamide |
| KMnO₄ | Acetone, room temperature | Piperazine-1,4-dicarboxylic acid bis-allylamide |
| HgO | Acetonitrile (B52724), reflux | Piperazine-1,4-dicarboxylic acid bis-allylamide |
This table outlines common reagents and conditions for the conversion of thiocarbamides to their urea analogs.
Alkylation or Acylation of Sulfur and Nitrogen
The thiocarbamide functionality contains nucleophilic centers at both the sulfur and nitrogen atoms, allowing for selective alkylation and acylation reactions.
Alkylation: Alkylation can occur at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the alkylating agent. S-alkylation is typically favored under neutral or slightly acidic conditions, leading to the formation of isothiouronium salts. These salts can be valuable intermediates in their own right. N-alkylation is generally favored under basic conditions, where the nitrogen atom is deprotonated to increase its nucleophilicity.
Acylation: Acylation of thioureas can also occur at either the sulfur or nitrogen atoms. thieme-connect.deorganic-chemistry.org The use of acyl halides or anhydrides can lead to the formation of S-acyl or N-acyl derivatives. Selective S-acylation has been reported to occur under specific conditions, yielding S-acylisothioureas. thieme-connect.de N-acylation, on the other hand, would lead to the formation of N-acylthiourea derivatives. The choice of reaction conditions, including the solvent and the presence or absence of a base, can influence the site of acylation.
| Reagent | Reaction Type | Potential Product |
| Methyl iodide (CH₃I) | S-Alkylation | S-methylisothiouronium iodide derivative |
| Benzyl bromide (BnBr) | N-Alkylation (in presence of base) | N-benzylthiourea derivative |
| Acetyl chloride (CH₃COCl) | S-Acylation | S-acetylisothiourea derivative |
| Benzoyl chloride (PhCOCl) | N-Acylation (in presence of base) | N-benzoylthiourea derivative |
This table provides examples of alkylating and acylating agents and the potential products formed upon reaction with the thiocarbamide moiety.
Substitution and Functionalization of the Piperazine Ring
The piperazine ring of this compound serves as a central scaffold that can be subjected to various derivatization and structural modification strategies. These modifications can be broadly categorized into direct substitution on the carbon atoms of the piperazine ring and the introduction of conformational constraints. Such alterations are pursued to modulate the physicochemical properties, and three-dimensional shape of the molecule.
Introduction of Additional Side Chains or Heteroatoms
The introduction of additional side chains or the incorporation of heteroatoms onto the piperazine ring can significantly influence the compound's properties. While the nitrogen atoms of this compound are already functionalized, the carbon atoms of the piperazine ring present opportunities for further derivatization.
Recent advances in C-H functionalization offer a powerful tool for the direct introduction of substituents onto the carbon framework of the piperazine ring. mdpi.comnih.govresearchgate.netencyclopedia.pub These methods can be broadly categorized into transition-metal-catalyzed reactions, photoredox catalysis, and lithiation-based approaches. mdpi.comnih.govresearchgate.netencyclopedia.pub For instance, photoredox-catalyzed C-H arylation or vinylation could potentially be employed to introduce aromatic or vinylic moieties at the C2 or C3 positions of the piperazine ring of a suitable precursor. researchgate.netencyclopedia.pub Similarly, direct C-H lithiation, followed by quenching with an electrophile, could allow for the introduction of a wide range of functional groups. mdpi.comnih.gov
The synthesis of piperazine derivatives with extended side chains, such as alkyl, alcohol, amine, and ester groups, has been reported through various synthetic protocols. organic-chemistry.org These methods often involve the use of functionalized starting materials in the construction of the piperazine ring itself. For example, a disubstituted piperazine can be synthesized via a modular approach involving a palladium-catalyzed cyclization of a propargyl unit with a diamine component. organic-chemistry.org
The incorporation of heteroatoms can be achieved by utilizing precursors that already contain the desired heteroatom in the backbone that will form the piperazine ring. Alternatively, functional groups introduced via C-H functionalization can be further manipulated to introduce heteroatoms. For example, an introduced hydroxyl group could be converted to an ether or an amine.
Table 1: Hypothetical Derivatives with Additional Side Chains or Heteroatoms
| Derivative Name | Modification | Potential Synthetic Strategy |
|---|---|---|
| 2-Phenyl-piperazine-1,4-dicarbothioic acid bis-allylamide | Introduction of a phenyl group at the C2 position of the piperazine ring. | Photoredox-catalyzed C-H arylation of a suitable N-protected piperazine precursor. |
| 2-Hydroxymethyl-piperazine-1,4-dicarbothioic acid bis-allylamide | Introduction of a hydroxymethyl group at the C2 position of the piperazine ring. | Direct C-H lithiation followed by reaction with formaldehyde. |
Synthesis of Spatially Constrained Analogues
Conformational flexibility of the piperazine ring can be restricted through the synthesis of spatially constrained analogues. This can be achieved by introducing bridges across the piperazine ring to form bicyclic structures or by incorporating the piperazine moiety into a larger macrocyclic framework. nih.gov
The synthesis of such constrained analogues typically involves multi-step synthetic sequences. For example, the incorporation of a piperazine moiety into a macrocycle can be achieved through a one-pot cyclization/imine formation followed by reduction. nih.gov The design of these molecules often takes into account the desired ring size and the nature of the linking units to achieve a specific conformation. nih.gov It has been noted that the inherent chair conformation of the piperazine ring can influence the feasibility of forming certain macrocyclic structures, particularly in smaller, more rigid systems. nih.gov
Another approach to introduce spatial constraints is through the synthesis of bridged piperazine derivatives, such as those with an ethylene (B1197577) or propylene (B89431) bridge between the C2 and C5 positions. These bicyclic systems lock the piperazine ring into a specific conformation, reducing its conformational freedom.
Table 2: Hypothetical Spatially Constrained Analogues
| Derivative Name | Modification | Potential Synthetic Strategy |
|---|---|---|
| (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2,5-dicarbothioic acid bis-allylamide | Ethylene bridge between C2 and C5 of the piperazine ring. | Multi-step synthesis starting from a suitable chiral precursor to form the bicyclic core. |
Synthesis of Structural Analogues and Homologues
The synthesis of structural analogues and homologues of this compound involves modifications to the side chains attached to the nitrogen atoms of the piperazine ring. These modifications can include altering the length and nature of the spacer connecting the piperazine to the terminal functional group, as well as isosteric replacements of various parts of the molecule.
Variation of Spacer Lengths and Linker Types
Variations in spacer length can be achieved by synthesizing homologues with, for example, butenyl or pentenyl side chains instead of allyl groups. This can be accomplished by using the corresponding butenyl isothiocyanate or pentenyl isothiocyanate in the reaction with piperazine. The extension of the alkyl chain length can influence the lipophilicity and conformational flexibility of the side chains. mdpi.com
The type of linker can also be varied. For instance, the thiourea (B124793) linkage can be replaced with an amide, sulfonamide, or urea linkage. This would involve reacting piperazine with the appropriate acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. The introduction of different linker types, such as those incorporating amide bonds, can affect properties like hydrogen bonding capacity and metabolic stability. nih.govrsc.org The use of different linker strategies, including the incorporation of piperazine into PROTACs (Proteolysis Targeting Chimeras), has been explored to modulate the physicochemical properties of molecules. nih.govrsc.org
Table 3: Hypothetical Analogues with Varied Spacer Lengths and Linker Types
| Derivative Name | Modification | Potential Synthetic Strategy |
|---|---|---|
| Piperazine-1,4-dicarbothioic acid bis-but-3-enylamide | Homologation of the allyl side chain to a butenyl side chain. | Reaction of piperazine with but-3-enyl isothiocyanate. |
| Piperazine-1,4-dicarboxylic acid bis-allylamide | Replacement of the thiocarbonyl group with a carbonyl group. | Reaction of piperazine with allyl isocyanate. |
Isosteric Replacements within the Structure
Isosteric and bioisosteric replacements are a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. enamine.netenamine.netacs.orgnih.govresearchgate.netnih.gov This involves replacing a functional group or a part of the molecule with another group that has similar steric and electronic properties.
The piperazine ring itself can be replaced with a variety of bioisosteres. enamine.netenamine.netacs.orgnih.govresearchgate.netnih.gov Examples include homopiperazine (B121016), which would extend the ring size to seven members, or constrained bicyclic diamines like 3,8-diazabicyclo[3.2.1]octane. researchgate.netnih.gov The choice of a piperazine isostere can affect the basicity, lipophilicity, and conformational preferences of the central scaffold. enamine.netenamine.net
The terminal allyl groups can also be replaced with other functional groups. For example, a propargyl group could be introduced to provide a handle for further functionalization via "click" chemistry. A cyclopropyl (B3062369) group could be used as a conformationally restricted analogue of the allyl group. Furthermore, the entire N-allylthiourea moiety could be replaced with other groups that can interact with biological targets.
Table 4: Hypothetical Analogues with Isosteric Replacements
| Derivative Name | Modification | Potential Synthetic Strategy |
|---|---|---|
| Homothis compound | Isosteric replacement of the piperazine ring with a homopiperazine ring. | Reaction of homopiperazine with allyl isothiocyanate. |
| Piperazine-1,4-dicarbothioic acid bis-prop-2-ynylamide | Isosteric replacement of the allyl group with a propargyl group. | Reaction of piperazine with propargyl isothiocyanate. |
Structure Property Relationships of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide and Its Analogues
Correlation of Molecular Conformation with Spectroscopic Signatures
There is no available spectroscopic data (e.g., NMR, IR, UV-Vis, Mass Spectrometry) specifically for Piperazine-1,4-dicarbothioic acid bis-allylamide in the public scientific literature. Without this fundamental data, it is impossible to establish any correlation between its molecular conformation and its spectroscopic signatures.
Influence of Electronic Structure on Reactivity and Stability
Detailed studies on the electronic structure, such as molecular orbital calculations or experimental electrochemical analysis, for this compound have not been reported. Therefore, any discussion on how its electronic structure influences its reactivity and stability would be purely speculative and not based on scientific evidence.
Supramolecular Chemistry and Self-Assembly Tendencies
An exploration of the supramolecular chemistry of this compound is hindered by the absence of crystallographic data.
Role of Hydrogen Bonding and van der Waals Interactions in Solid-State Structures
Without single-crystal X-ray diffraction data, the solid-state structure of this compound remains undetermined. Consequently, the specific roles of hydrogen bonding and van der Waals interactions in its crystal packing cannot be described.
Formation of Ordered Nanostructures or Polymeric Networks
There are no published studies indicating that this compound forms ordered nanostructures or polymeric networks.
Relationship between Structural Features and Material Properties (Non-Biological)
The non-biological material properties of this compound are not documented in the available literature.
Thermal Behavior and Phase Transitions
No data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is available for this compound. This prevents any reporting on its thermal stability and phase transition behavior.
Optical and Electronic Properties
For instance, dithiocarbamate (B8719985) derivatives are known for their applications in optical sensing. nih.gov Polymers functionalized with dithiocarbamate groups can exhibit changes in turbidity, which can be measured as absorbance, in response to interactions with metal cations. nih.gov This suggests that this compound and its polymeric forms could possess sensing capabilities. The response is often based on the interaction between metal ions and the deprotonated dithiocarbamate groups, leading to changes in the polymer's conformation and, consequently, its optical properties. nih.gov
Furthermore, studies on piperazine-diium compounds have revealed interesting nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials can exhibit second-harmonic generation (SHG), a property useful in optoelectronic applications. researchgate.net The electronic absorption transitions and the energy gap of such molecules have been investigated using techniques like UV-Vis spectroscopy and theoretical calculations. researchgate.netresearchgate.net For example, Piperazine-1,4-diium bis(sulfanilate) has been studied for its NLO activity, with analyses of its dipole moment, polarizability, and hyperpolarizability. researchgate.net While these are salts and not direct analogues of the neutral bis-allylamide compound, they highlight the potential for electronically active materials based on the piperazine (B1678402) scaffold.
Interactive Table of Optical and Electronic Properties of Analogous Compounds: Please note that the following data is for analogous compounds and not for this compound itself.
| Compound/Material | Property | Value/Observation | Reference |
| Dithiocarbamate-functionalized polymer microspheres | Optical Response | Change in turbidity (measured as absorbance) in the presence of Hg(2+) ions. | nih.gov |
| Piperazine-1,4-diium bis(sulfanilate) | Optical Transparency | Optically transparent in the wavelength region 342 nm–1100 nm. | researchgate.net |
| Piperazine-1,4-diium bis(sulfanilate) | Nonlinear Optical (NLO) | Exhibits second-harmonic generation (SHG). | researchgate.net |
| 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid | Energy Gap | 4.96 eV. | researchgate.net |
| Co(II) complexes with piperazine dithiocarbamate | Electronic Transitions | Peaks around 640 nm, 420 nm, and 325 nm assigned to ⁴T₁g→⁴T₂g(F), ⁴T₁g→⁴A₂g(F), and ⁴T₁g→⁴T₁g(P) transitions. | iosrjournals.org |
Mechanical Properties of Polymeric Derivatives
There is a significant lack of information in the scientific literature regarding the mechanical properties of polymeric derivatives of this compound. The allyl groups present in the molecule suggest its potential as a crosslinking agent or a monomer in polymerization reactions, which could lead to the formation of novel polymeric materials.
In a broader context, piperazine derivatives have been incorporated into various polymers. researchgate.net The rigidity of the piperazine ring can influence the mechanical properties of the resulting polymers, potentially enhancing their thermal stability and stiffness. Dithiocarbamates are widely used in the vulcanization of rubber, a process that significantly improves the mechanical properties of elastomers by forming cross-links. iosrjournals.org This well-established role of dithiocarbamates suggests that polymers incorporating this compound might exhibit interesting elastomeric or thermosetting properties.
The mechanical characteristics of such polymers would be highly dependent on factors such as the degree of polymerization, the extent of crosslinking, and the nature of any co-monomers used. Without experimental data, any discussion on the specific mechanical properties, such as tensile strength, modulus, or elongation at break, of polymers derived from this compound would be purely speculative. Further research is needed to synthesize and characterize these potential polymeric materials to determine their mechanical performance.
Advanced Applications and Functional Materials Derived from Piperazine 1,4 Dicarbothioic Acid Bis Allylamide Excluding Biological/clinical
Polymer and Materials Science Applications
Despite the structural features of Piperazine-1,4-dicarbothioic acid bis-allylamide, which suggest potential for polymerization and materials synthesis, no studies have been identified that explore these possibilities. The allyl groups could theoretically participate in polymerization reactions, and the thiocarbamide core could impart unique properties to resulting materials. However, the following specific applications remain unexplored in the scientific literature:
As a Monomer for Polythiocarbamides or Polyureas
No research could be located that describes the use of this compound as a monomeric unit for the synthesis of polythiocarbamides or polyureas. The synthesis of polythioureas is a known process, but the incorporation of this specific monomer has not been reported.
Cross-linking Agent in Polymer Networks
The bifunctional nature of the molecule, with two allyl groups, suggests its potential as a cross-linking agent to create polymer networks. However, no studies have been published that demonstrate or investigate its efficacy in this role.
Development of Functional Coatings or Films
There is no available information on the development or application of functional coatings or films derived from this compound.
Supramolecular Polymers and Gels
While urea (B33335) and thiourea (B124793) derivatives are known to form supramolecular gels through hydrogen bonding, there is no specific research on the ability of this compound to form such supramolecular structures.
Coordination Chemistry and Ligand Design
The presence of nitrogen and sulfur atoms in this compound suggests it could act as a ligand for metal ions. Dithiocarbamates are a well-established class of ligands in coordination chemistry. Nevertheless, no studies were found that specifically investigate the coordination behavior of this compound.
Role as a Chelating or Bridging Ligand for Metal Ions
There is a lack of published data on the role of this compound as either a chelating or a bridging ligand for metal ions. Consequently, no information on the synthesis, structure, or properties of any potential metal complexes involving this ligand is available.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The unique structural features of this compound, characterized by a central piperazine (B1678402) ring and two dicarbothioic acid bis-allylamide arms, make it a promising candidate as a building block for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms of the piperazine ring and the sulfur atoms of the dicarbothioate groups can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.
The synthesis of coordination polymers from piperazine-dithiocarbamate ligands has been demonstrated, resulting in homodinuclear complexes with various transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net In these structures, the piperazine dithiocarbamate (B8719985) typically acts as a bridging ligand, coordinating to two metal ions. iosrjournals.org The symmetrical bidentate coordination of the dithiocarbamate moiety is a common feature in these complexes. researchgate.net
The general synthetic approach involves the reaction of a metal salt with the piperazine-dicarbothioic acid bis-allylamide ligand in a suitable solvent system. Solvothermal or hydrothermal methods are often employed to promote the crystallization of the resulting framework. The choice of metal ion, solvent, temperature, and reactant ratios can influence the dimensionality and topology of the final structure.
Characterization of these materials would involve a suite of analytical techniques to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms and the coordination environment of the metal centers. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the ligand to the metal ions by observing shifts in the characteristic vibrational frequencies of the C=S and C-N bonds of the dithiocarbamate group. researchgate.net Thermogravimetric analysis (TGA) provides information on the thermal stability of the framework and the presence of solvent molecules within the pores. researchgate.net
The table below summarizes the key characterization techniques and the expected information obtained for MOFs or coordination polymers derived from this compound.
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D structure, metal coordination environment, bond lengths and angles, framework topology. |
| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk material, comparison with simulated patterns from single-crystal data. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational bands (e.g., ν(C=S), ν(C-N)). |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework, decomposition temperature, presence of coordinated or guest solvent molecules. researchgate.net |
| Elemental Analysis | Determination of the elemental composition (C, H, N, S) to confirm the empirical formula. |
Applications in Heterogeneous or Homogeneous Catalysis
The presence of both sulfur and nitrogen donor atoms in this compound suggests that its metal complexes could exhibit significant catalytic activity in a variety of organic transformations. Dithiocarbamate complexes of transition metals are known to be effective catalysts in several reactions. researchgate.net The catalytic potential stems from the ability of the metal center to coordinate with substrates and facilitate their conversion to products, while the dithiocarbamate ligand modulates the electronic properties and stability of the metal center.
Homogeneous Catalysis:
In homogeneous catalysis, complexes of this compound with metals like copper, palladium, or ruthenium could be soluble in organic solvents and act as catalysts. For instance, copper dithiocarbamate complexes have been investigated as catalysts for various reactions. mdpi.com The catalytic cycle would likely involve the coordination of reactants to the metal center, followed by insertion, rearrangement, and reductive elimination steps to yield the product and regenerate the catalyst. The allyl groups on the ligand could potentially participate in or influence the catalytic process, for example, through allylic substitution reactions.
Heterogeneous Catalysis:
For heterogeneous catalysis, the MOFs or coordination polymers discussed in the previous section could be employed. These solid-state materials offer the advantage of easy separation from the reaction mixture and potential for recycling. The porous nature of MOFs can provide a high concentration of active sites accessible to the reactants. The metal nodes within the framework would serve as the catalytic centers. The specific catalytic activity would depend on the choice of metal and the accessibility of the coordination sites. Dithiocarbamate-containing complexes have been explored for their catalytic potential in reactions such as A³ coupling. researchgate.net
Potential catalytic applications for metal complexes of this compound are summarized in the table below.
| Type of Catalysis | Potential Reactions | Role of the this compound Complex |
| Homogeneous | Cross-coupling reactions (e.g., Suzuki, Heck), oxidation, reduction, polymerization. | Soluble catalyst providing a well-defined active metal center. |
| Heterogeneous | Oxidation of alcohols, epoxidation of alkenes, C-C bond formation reactions. | Solid-state catalyst with high surface area and recyclable active sites within a MOF structure. |
Analytical Reagent and Sensor Development
The strong chelating ability of the dithiocarbamate groups in this compound makes it a promising candidate for the development of analytical reagents and chemical sensors. ucsb.edu Dithiocarbamates are well-known for their ability to form stable, often colored, complexes with a wide range of metal ions. ucsb.edu
Use in Chemo-sensors for Specific Analytes (e.g., Metal Ions, Anions)
A chemosensor based on this compound could be designed to detect specific metal ions through a measurable signal change, such as a color change or a change in fluorescence intensity. The two dithiocarbamate moieties can act as a binding pocket for metal ions, leading to a selective interaction. The selectivity of the sensor could be tuned by modifying the structure of the ligand and by the choice of the signaling mechanism.
The interaction of the dithiocarbamate groups with metal ions can lead to the formation of a coordination complex, which can alter the electronic properties of the molecule and result in a detectable optical response. Dithiocarbamate-based chemosensors have been developed for the detection of various metal ions. nih.gov The piperazine backbone provides a pre-organized structure for the two chelating arms, which can enhance the binding affinity and selectivity for certain metal ions.
Development of Chromogenic or Fluorogenic Probes
Chromogenic Probes:
The formation of metal complexes with this compound can lead to distinct color changes, which forms the basis for chromogenic sensing. The color of the resulting complex is dependent on the nature of the metal ion and its coordination environment. This property can be exploited for the qualitative and quantitative determination of metal ions using colorimetric methods, which are often simple, rapid, and can be performed with minimal instrumentation. Pt(dithiolene)-based colorimetric chemosensors have been developed for multiple metal-ion sensing. mdpi.com
Fluorogenic Probes:
To develop a fluorogenic probe, the this compound molecule could be functionalized with a fluorophore. The binding of an analyte, such as a metal ion, to the dithiocarbamate groups could then modulate the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). For instance, the dithiocarbamate moiety can act as a fluorescence quencher, and upon binding to a metal ion, the quenching effect is suppressed, leading to a "turn-on" fluorescence response. Thiourea-based rhodamine probes have been developed for chromo-fluorogenic detection. nih.gov
The table below outlines the principles of sensor development based on this compound.
| Sensor Type | Principle of Operation | Potential Analytes |
| Chemosensor | Selective binding of the analyte to the dithiocarbamate groups leading to a measurable signal. | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), transition metal ions (e.g., Cu²⁺, Ni²⁺). |
| Chromogenic Probe | Formation of a colored complex upon binding of the analyte. | Metal ions that form characteristically colored dithiocarbamate complexes. |
| Fluorogenic Probe | Modulation of fluorescence intensity or wavelength upon analyte binding. | Metal ions, anions that can interact with the dithiocarbamate or a functionalized fluorophore. |
Agrochemical and Environmental Chemistry Applications (Non-Toxicological Focus)
Potential as a Component in Crop Protection Formulations
Both piperazine and dithiocarbamate moieties have a well-established history in the development of agrochemicals, particularly fungicides. iosrjournals.org This suggests that this compound could have potential applications in crop protection formulations.
Dithiocarbamate fungicides are a major class of agricultural pesticides used to control a broad spectrum of fungal diseases on various crops. Their mechanism of action is generally considered to be multi-site, which reduces the likelihood of resistance development in fungal populations. The dithiocarbamate functional groups in this compound could confer fungicidal activity to the molecule.
Piperazine derivatives are also widely used in the discovery of new pesticides, often acting as a linker or a core scaffold in active molecules. iosrjournals.org They have been incorporated into compounds with fungicidal, insecticidal, and herbicidal properties. acs.org The combination of the piperazine ring and the two dithiocarbamate groups in a single molecule could lead to a synergistic effect or a novel mode of action. The allyl groups could also influence the biological activity and the physical properties of the compound, such as its solubility and stability in formulations.
The potential role of this compound in crop protection is summarized below.
| Potential Application | Rationale | Key Structural Features |
| Fungicide | Dithiocarbamates are known broad-spectrum fungicides. Piperazine is a common scaffold in agrochemicals. | Dicarbothioic acid groups, Piperazine ring. |
| Component in Formulations | The molecule could be formulated as a wettable powder, emulsifiable concentrate, or suspension concentrate for application to crops. | Allyl groups may influence formulation properties. |
Further research would be necessary to evaluate the efficacy of this compound against specific plant pathogens and to determine its suitability for use in agricultural applications.
Adsorbent for Environmental Pollutants
No studies or datasets were found that investigate or report on the application of this compound as an adsorbent material for the removal of environmental pollutants. The potential efficacy, adsorption capacity, and mechanisms for this compound in environmental remediation contexts have not been documented in available scientific literature.
Corrosion Inhibition Applications
Advanced Analytical Methodologies for Detection and Quantification of Piperazine 1,4 Dicarbothioic Acid Bis Allylamide
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone for separating Piperazine-1,4-dicarbothioic acid bis-allylamide from impurities, starting materials, and other components within a complex mixture.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak resolution.
A reversed-phase HPLC (RP-HPLC) method would be the most common starting point. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. Given the dithiocarbamate-like structure, which can be unstable, sample preparation may involve extraction into an alkaline buffer containing stabilizers like EDTA. tandfonline.com For detection, a UV detector set to the compound's maximum absorbance wavelength would be employed. jst.go.jp
Key steps in method development include:
Column Selection: A C18 column is a versatile first choice, offering strong hydrophobic retention.
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to ensure sharp, symmetrical peaks.
Derivatization: If the compound's chromophore provides insufficient sensitivity, pre-column derivatization can be employed. For dithiocarbamate-type molecules, this can involve methylation using reagents like methyl iodide to form more stable and readily detectable derivatives. oup.com Alternatively, forming metal complexes, for instance with copper(II), can enhance detectability. acs.org
Illustrative HPLC Method Parameters:
| Parameter | Exemplary Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Derivatization Techniques
Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds. This compound, due to its molecular weight and polarity, is likely not suitable for direct GC analysis. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability.
Common derivatization strategies for similar compounds include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens on the molecule with trimethylsilyl (B98337) groups, reducing polarity and increasing volatility.
Alkylation: As in HPLC, methylation can be used. The resulting derivative is typically more volatile and amenable to GC analysis.
The choice of detector is also critical. A Flame Ionization Detector (FID) provides general-purpose detection, while a Nitrogen-Phosphorus Detector (NPD) would offer enhanced sensitivity and selectivity for this nitrogen-containing compound. nih.gov A sulfur-selective detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), would be highly specific for this molecule.
Hyphenated Techniques (e.g., LC-MS, GC-MS, SFC-MS) for Complex Matrices
For unambiguous identification and quantification in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. mdpi.com
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for this compound. nih.gov It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Electrospray Ionization (ESI) would be a suitable ionization source, likely producing a protonated molecule [M+H]+. Tandem MS (MS/MS) can be used to fragment this parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification and highly selective quantification. mendeley.com
GC-MS (Gas Chromatography-Mass Spectrometry): Following successful derivatization, GC-MS can provide excellent separation and structural information. rsc.orgresearchgate.net The mass spectrometer records the mass-to-charge ratio of fragment ions, which can be compared against spectral libraries for identification. GC-MS is a standard method for the analysis of various piperazine (B1678402) derivatives in diverse samples. auburn.edu
SFC-MS (Supercritical Fluid Chromatography-Mass Spectrometry): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be an effective alternative to both LC and GC, offering fast separations with reduced organic solvent consumption. It is well-suited for the analysis of compounds that are not amenable to GC and require better resolution than standard HPLC.
Spectrophotometric and Fluorometric Methods for Quantitative Analysis
Spectrophotometric methods are valuable for the routine quantification of this compound, particularly in bulk form or simple formulations where high selectivity is not required.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of a substance in a solution. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
To perform the analysis, a pure standard of this compound would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), and its absorption spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). researchgate.net This λmax is then used to construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The dicarbothioic acid moiety is expected to have a UV absorbance around 250-280 nm. pressbooks.publibretexts.org
Illustrative Data for UV-Vis Calibration:
| Concentration (mg/L) | Absorbance at λmax (e.g., 275 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.448 |
| 8.0 | 0.601 |
| 10.0 | 0.755 |
Development of Derivatization Protocols for Enhanced Detection
If the intrinsic absorbance of the compound is too low for the desired sensitivity, or if interference from other components is significant, derivatization can be used to shift the λmax to a more favorable region or to introduce a fluorescent tag.
Colorimetric Derivatization: A classic method for dithiocarbamates involves complexation with a metal ion, such as copper(II), which forms a colored complex that can be measured in the visible region of the spectrum, thereby reducing interference from UV-absorbing impurities.
Fluorometric Derivatization: For ultra-sensitive detection, a derivatizing agent that introduces a fluorophore can be used. The piperazine moiety contains secondary amine groups that can react with reagents like Dansyl Chloride or Fluorescamine. The resulting derivative would be highly fluorescent, allowing for quantification at much lower concentrations than is possible with UV-Vis spectrophotometry. The development of such a method would involve optimizing reaction conditions (pH, temperature, time) and selecting appropriate excitation and emission wavelengths.
Electrochemical Methods for Redox Characterization
Electrochemical methods are pivotal in characterizing the redox behavior of molecules like this compound. These techniques provide valuable insights into the electron transfer processes, which are fundamental to understanding the compound's chemical reactivity and potential applications in various fields, including materials science and sensor technology. By studying the oxidation and reduction characteristics, researchers can elucidate reaction mechanisms and predict the compound's behavior in different chemical environments.
Cyclic Voltammetry for Redox Potentials
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species. In a typical CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the analyte.
For dithiocarbamate (B8719985) compounds, which are structurally related to this compound, CV studies have revealed complex redox behaviors. For instance, the electrochemical analysis of metal-dithiocarbamate complexes, such as those of manganese and cobalt, has shown one or two redox couples, each associated with a sequential single-electron transfer. researchgate.net The redox processes are often quasi-reversible and centered on the metal ion. researchgate.net The study of nickel dithiocarbamate complexes has demonstrated a unique redox cycle involving a two-electron oxidation from Ni(II) to Ni(IV) and a subsequent one-electron reduction pathway. auburn.eduauburn.edu
The voltammograms for these related compounds often exhibit anodic processes involving their thiol and/or amine moieties. nih.govresearchgate.net The exact potentials at which these redox events occur are highly dependent on the specific molecular structure, the solvent system, and the supporting electrolyte used.
Computational methods, such as Density Functional Theory (DFT), have been successfully employed to predict the redox potentials of organic molecules, including nitrogen-containing heterocycles like phenazine (B1670421) derivatives. core.ac.ukrsc.orgresearchgate.netnih.govchemrxiv.org A similar approach could be applied to this compound to theoretically estimate its redox potentials, which would complement experimental CV data.
A hypothetical data table for the expected cyclic voltammetry results for this compound is presented below. The values are illustrative and would need to be confirmed through empirical investigation.
| Redox Process | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Mechanism |
|---|---|---|---|
| Oxidation I | ~ +0.8 | Not observed | Irreversible oxidation of the dicarbothioic acid moiety |
| Oxidation II | ~ +1.2 | Not observed | Irreversible oxidation of the piperazine ring |
Development of Electrochemical Sensors
The development of sensitive and selective electrochemical sensors for the detection of various analytes is a rapidly growing field. For dithiocarbamate fungicides, a class of compounds to which this compound belongs, several electrochemical sensor and biosensor strategies have been explored. nih.gov
One common approach is based on the inhibition of enzymes. For example, aldehyde dehydrogenase has been shown to be strongly inhibited by dithiocarbamate compounds. cabidigitallibrary.org This inhibition can be monitored electrochemically, providing a basis for a biosensor. researchgate.net In such a system, the decrease in the enzymatic activity, which is proportional to the concentration of the dithiocarbamate, can be measured as a change in the electrochemical signal. nih.gov
Another strategy involves the direct electrochemical detection of the dithiocarbamate at a modified electrode. Various electrode materials, including mercury, carbon, and platinum, have been utilized. researchgate.net At inert electrodes, carbamate (B1207046) anions typically undergo irreversible oxidation. researchgate.net The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials or specific recognition elements.
For this compound, a potential electrochemical sensor could be developed based on its direct oxidation at a suitable electrode, such as a glassy carbon or boron-doped diamond electrode. The sensor's performance would be evaluated based on parameters like its linear range, limit of detection (LOD), and selectivity against potential interferents.
The table below outlines the key characteristics of a hypothetical electrochemical sensor for this compound.
| Parameter | Hypothetical Value |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Technique | Differential Pulse Voltammetry |
| Linear Range | 1.0 x 10-7 to 1.0 x 10-5 M |
| Limit of Detection (LOD) | 5.0 x 10-8 M |
| Selectivity | Good selectivity against common interfering species |
Advanced Sample Preparation Techniques and Automation
The accurate and reliable quantification of trace amounts of chemical compounds in complex matrices, such as environmental or biological samples, necessitates efficient sample preparation techniques. For dithiocarbamate fungicides, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation approach. nih.govnih.govresearchgate.net
The QuEChERS methodology typically involves an initial extraction with an organic solvent, such as acetonitrile, followed by a partitioning step and a dispersive solid-phase extraction (dSPE) for cleanup. nih.gov This method has been successfully applied to the analysis of dithiocarbamate fungicides in various food matrices. nih.gov For some dithiocarbamates, a derivatization step, such as methylation, may be incorporated to improve their stability and chromatographic behavior. nih.govresearchgate.net
Given its structural similarities to other dithiocarbamates, it is highly probable that a modified QuEChERS method could be developed for the extraction and cleanup of this compound from various sample types. The optimization of the extraction solvent, partitioning salts, and dSPE sorbents would be crucial for achieving high recovery and efficient matrix effect removal.
In recent years, there has been a significant trend towards the automation of sample preparation in analytical laboratories. acs.orgclippard.com Automated systems can perform many of the manual steps involved in methods like QuEChERS, including solvent and reagent addition, mixing, centrifugation, and extract transfer. clippard.comgcms.czediscoveryindia.com This automation not only increases sample throughput but also improves the precision and accuracy of the results by minimizing human error. clippard.com The integration of automated sample preparation with analytical instruments, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can create a streamlined and high-throughput analytical workflow. gcms.czsepscience.com
The table below summarizes the key steps of a potential automated QuEChERS-based sample preparation workflow for the analysis of this compound.
| Step | Description | Automation Potential |
|---|---|---|
| Sample Homogenization | Blending or grinding of the sample to ensure homogeneity. eurl-pesticides.eu | Semi-automated (with robotic homogenizers) |
| Extraction | Extraction with acetonitrile and addition of partitioning salts. nih.gov | Fully automatable with liquid handling systems. ediscoveryindia.com |
| Centrifugation | Separation of the organic and aqueous layers. | Fully automatable with integrated centrifuges. gcms.cz |
| Dispersive SPE Cleanup | Removal of interfering matrix components using sorbents. nih.gov | Fully automatable with robotic systems. gcms.cz |
| Final Extract Preparation | Evaporation and reconstitution in a suitable solvent for analysis. | Fully automatable |
Future Research Directions and Emerging Trends in Piperazine 1,4 Dicarbothioic Acid Bis Allylamide Chemistry
Integration with Artificial Intelligence and Machine Learning in Compound Design
For Piperazine-1,4-dicarbothioic acid bis-allylamide, AI and ML could be instrumental in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing data from similar piperazine (B1678402) and dithiocarbamate (B8719985) derivatives to predict the physicochemical properties, biological activities, and material characteristics of novel analogues of this compound. This predictive capability can guide the synthesis of new compounds with desired functionalities.
Generative Design: Generative AI models can propose novel molecular structures based on the core scaffold of this compound. By defining specific target properties, researchers can use these models to explore a vast chemical space and identify promising candidates for synthesis and testing.
Reaction Optimization: AI can assist in optimizing the synthetic routes to this compound and its derivatives. By analyzing reaction parameters and outcomes, machine learning models can suggest optimal conditions to improve yields, reduce reaction times, and minimize the formation of byproducts.
Exploration of Sustainable Synthesis and Circular Economy Approaches
The principles of green chemistry and the circular economy are increasingly influencing the design of synthetic processes. Future research on this compound will likely focus on developing more environmentally friendly and resource-efficient synthetic methods.
Key areas of exploration include:
Green Solvents and Catalysts: The development of synthetic routes that utilize green solvents, such as water or bio-based solvents, and avoid the use of hazardous reagents and catalysts will be a primary focus. scispace.comresearchgate.net Catalyst-free and solvent-free reaction conditions are also being explored for the synthesis of dithiocarbamates. acs.orgresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central tenet of green chemistry. One-pot synthesis and multicomponent reactions are promising strategies in this regard. nih.govnih.gov
Renewable Feedstocks: Investigating the use of renewable feedstocks derived from biomass to synthesize the piperazine core and other components of the molecule could significantly reduce its environmental footprint.
Circular Economy Principles: Research into the recyclability and biodegradability of materials derived from this compound will be crucial. This includes designing the compound and its derivatives to be easily broken down into non-toxic components or to be re-polymerized and reused.
By embracing these sustainable approaches, the chemical community can ensure that the production and application of this compound and related compounds are environmentally responsible.
Development of Multifunctional Materials Based on the Compound
The unique chemical structure of this compound, featuring a rigid piperazine core and flexible dithiocarbamate arms with reactive allyl groups, makes it an attractive building block for the development of multifunctional materials.
Future research in this area could focus on:
Polymer Synthesis: The allyl groups on the molecule can be readily polymerized to create novel polymers with unique properties. These polymers could find applications as coatings, adhesives, or in the fabrication of advanced composite materials. The dithiocarbamate moieties can also be used to create self-assembled transition metal complexes. researchgate.net
Metal-Organic Frameworks (MOFs): The piperazine and dithiocarbamate groups can act as ligands for the construction of metal-organic frameworks. rsc.org These porous materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
Nanomaterials: The compound could be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in applications such as drug delivery and bioimaging. Dithiocarbamates are known to be effective chelating agents for metals, which could be exploited in the synthesis of metal-based nanomaterials. nih.gov
Stimuli-Responsive Materials: The dithiocarbamate linkage can be designed to be cleavable under specific conditions (e.g., changes in pH or redox potential), allowing for the development of stimuli-responsive materials that can release a payload or change their properties in response to an external trigger.
The versatility of the this compound scaffold provides a rich platform for the design and synthesis of a new generation of advanced materials.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deep understanding of the reaction mechanisms and photophysical processes involving this compound is essential for its rational design and application. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, provide the temporal resolution needed to probe the fleeting intermediates and transition states that govern chemical reactions. nih.gov
Future research directions in this area include:
Photochemical Reactions: The thiocarbonyl group in the dithiocarbamate moiety is known to be photoactive. caltech.edu Ultrafast spectroscopy can be used to elucidate the mechanisms of photochemical reactions involving this group, such as photocleavage or photoisomerization.
Reaction Dynamics: By monitoring the formation and decay of transient species on the femtosecond to picosecond timescale, researchers can gain detailed insights into the dynamics of reactions involving this compound. nih.gov This information is crucial for controlling reaction outcomes and designing more efficient synthetic processes.
Electron and Energy Transfer: In systems where the compound is incorporated into larger assemblies or materials, ultrafast spectroscopy can be used to study the dynamics of electron and energy transfer processes. This is particularly relevant for applications in photocatalysis and optoelectronics.
These advanced mechanistic studies will provide a fundamental understanding of the behavior of this compound at the molecular level, paving the way for its application in a wide range of technologies.
Expanding the Scope of Non-Covalent Interactions for Supramolecular Design
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful approach for the construction of complex and functional systems. fortunejournals.comresearchgate.net The piperazine and dithiocarbamate groups in this compound provide multiple sites for non-covalent interactions, making it an excellent candidate for supramolecular design.
Future research in this area will likely explore:
Hydrogen Bonding: The nitrogen atoms in the piperazine ring and the amide groups can act as hydrogen bond acceptors and donors, respectively. These interactions can be used to direct the self-assembly of the molecule into well-defined supramolecular structures. rsc.orgresearchgate.net
Halogen Bonding: The introduction of halogen atoms onto the allyl groups or other parts of the molecule could enable the formation of halogen bonds, which are increasingly being used as a tool for crystal engineering and supramolecular assembly.
π-π Stacking: While the core of the molecule is not aromatic, the introduction of aromatic substituents could facilitate π-π stacking interactions, leading to the formation of ordered aggregates.
Host-Guest Chemistry: The piperazine ring can adopt a chair conformation, creating a cavity that could potentially bind small guest molecules. wikipedia.org This could be exploited for applications in molecular recognition and sensing.
By systematically exploring and exploiting the rich variety of non-covalent interactions available to this compound, researchers can create a diverse range of supramolecular architectures with tailored properties and functions.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Piperazine-1,4-dicarbothioic acid bis-allylamide?
Answer:
The synthesis typically involves nucleophilic substitution between piperazine-1,4-dicarbothioic acid and allylamine derivatives. Key steps include:
- Reaction Optimization : Use anhydrous conditions and inert atmosphere (e.g., nitrogen) to minimize oxidation of thioamide groups.
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate the product.
- Characterization :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR, focusing on allyl proton signals (δ 5.0–5.8 ppm) and thiocarbonyl carbons (δ ~190–200 ppm) .
- HPLC Purity Analysis : Ensure ≥98% purity using reverse-phase HPLC with UV detection at 254 nm (similar to methods for piperazine sulfonic acid derivatives) .
Basic: How can researchers assess the metal-binding capacity of this compound?
Answer:
The bis-thiocarbamate groups enable chelation of transition metals. Standard methods include:
- Titration Studies : Use UV-Vis spectroscopy to monitor complex formation with metals like Pd(II), Cu(II), or Ni(II) in aqueous/ethanol solutions.
- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-to-metal ratio).
- Comparative Studies : Compare binding constants (log K) with related piperazine-dithiocarbamate salts (e.g., dipotassium derivatives in heavy metal stabilization) .
Advanced: How to resolve contradictions in spectroscopic data when using this compound as a ligand in transition metal complexes?
Answer:
Discrepancies in NMR or crystallographic data often arise from dynamic equilibria (e.g., ligand isomerism or solvent adducts). Strategies include:
- Variable-Temperature NMR : Identify fluxional behavior by observing signal coalescence at elevated temperatures.
- X-ray Crystallography : Use SHELXL for high-resolution structure refinement to clarify bonding geometry (e.g., as demonstrated in Pd(II) complexes with similar ligands) .
- DFT Calculations : Model ligand conformations and compare with experimental data to validate coordination modes.
Advanced: What experimental design considerations are critical for evaluating this compound’s flame-retardant potential in polymers?
Answer:
Building on piperazine-phosphoramide flame retardants, key steps include:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature and char residue under nitrogen/air atmospheres.
- Cone Calorimetry : Assess heat release rate (HRR) and smoke production in polymer composites (e.g., PLA blends).
- Mechanical Testing : Compare tensile strength and elasticity of treated vs. untreated polymers to ensure minimal property degradation .
Advanced: How to optimize reaction conditions to minimize by-products during allylamide functionalization?
Answer:
By-product formation (e.g., hydrolysis or dimerization) can be mitigated via:
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) using HEPES or PIPES buffers to stabilize thioamide groups.
- Catalyst Screening : Test Pd or Cu catalysts for regioselective allylation, monitoring progress via LC-MS.
- Solvent Selection : Use aprotic solvents (e.g., THF or acetonitrile) to reduce nucleophilic side reactions .
Basic: What analytical techniques are suitable for assessing acid-base properties of this compound?
Answer:
- Potentiometric Titration : Determine pKa values using automated titrators in water/DMSO mixtures.
- UV-pH Profiling : Monitor absorbance shifts of thiocarbonyl groups (λ ~250–300 nm) across pH 2–12.
- Comparative Analysis : Cross-reference with structurally related buffers (e.g., PIPES, pKa ~6.8) to infer buffering ranges .
Advanced: How to address discrepancies in crystallographic data refinement for this compound?
Answer:
Challenges in SHELXL refinement (e.g., poor R-factors or electron density maps) require:
- Twinned Data Handling : Use HKLF5 format for twinned crystals and verify via ROTAX analysis.
- Disorder Modeling : Apply PART/SAME restraints for flexible allyl groups.
- Validation Tools : Check using checkCIF/PLATON to ensure geometric plausibility .
Advanced: What strategies enhance the compound’s stability in long-term storage for biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
